Hetaflur

Catalog No.
S576704
CAS No.
3151-59-5
M.F
C16H36FN
M. Wt
261.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hetaflur

CAS Number

3151-59-5

Product Name

Hetaflur

IUPAC Name

hexadecan-1-amine;hydrofluoride

Molecular Formula

C16H36FN

Molecular Weight

261.46 g/mol

InChI

InChI=1S/C16H35N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H

InChI Key

KMXTYZBQPJXGNK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN.F

Synonyms

1-hexadecaneamine hydrofluoride, AmF 242, amine fluoride 242, cetylamine, cetylaminohydrofluoride, hetaflur, hexadecylamine, hexadecylamine acetate, hexadecylamine hydrobromide, hexadecylamine hydrochloride, hexadecylamine hydrofluoride, palmitylamine, SK and F 2208, SK and F-2208, SKF 2208

Canonical SMILES

CCCCCCCCCCCCCCCCN.F

The exact mass of the compound Hetaflur is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiplaque; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent

Due to its non-polar nature and high boiling point (56 °C), Hetaflur is a valuable solvent for non-polar and slightly polar compounds. It is often used in research involving:

  • Organic synthesis: Hetaflur can be used as a reaction medium for various organic reactions, such as fluorination reactions and Suzuki-Miyaura couplings. [, ]
  • Material science: Hetaflur is a solvent for various polymers and other materials, making it useful for studying their properties and interactions. []

Heat Transfer Fluid

Hetaflur's high boiling point and excellent thermal stability make it a suitable heat transfer fluid for various applications, including:

  • Solar thermal energy collection: Hetaflur can be used in solar collectors to transfer heat from the sun to other parts of a system. []
  • Electronics cooling: Hetaflur can be used to cool electronic components due to its ability to efficiently transfer heat. []

Other Research Applications

Hetaflur is also used in various other scientific research applications, such as:

  • Artificial blood substitutes: Hetaflur is being investigated as a potential component of artificial blood substitutes due to its ability to carry oxygen. []
  • Medical imaging: Hetaflur is being explored as a contrast agent for medical imaging techniques such as magnetic resonance imaging (MRI). []

Hetaflur, with the chemical formula C16H34FN, is a fluorinated organic compound primarily classified as an amine. It is characterized by a long hydrocarbon chain, which contributes to its unique properties and potential applications in various fields. The compound is notable for its surface-active properties, making it useful in different chemical processes and formulations. Hetaflur is often used as a reagent in organic synthesis, particularly in fluorination reactions and as a medium for various coupling reactions.

Due to its functional groups. Some of the key reactions include:

  • Fluorination Reactions: Hetaflur can act as a fluorinating agent, introducing fluorine atoms into organic substrates. This property is particularly valuable in synthesizing fluorinated compounds that exhibit enhanced biological activity and stability.
  • Suzuki-Miyaura Couplings: Hetaflur serves as a solvent and reaction medium in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds between aryl halides and boronic acids.
  • Amine Reactivity: As an amine, Hetaflur can undergo typical amine reactions such as acylation and alkylation, allowing for the synthesis of various derivatives.

The biological activity of Hetaflur has been explored in various studies. It has shown potential antimicrobial properties due to its ability to disrupt cellular membranes, attributed to its long hydrophobic tail combined with the polar amine group. Additionally, preliminary studies suggest that Hetaflur may interact with specific biological targets, indicating possible applications in drug development.

Several synthesis methods have been developed for Hetaflur:

  • Alkylation of Amine Precursors: Hetaflur can be synthesized by alkylating primary amines with appropriate alkyl halides under controlled conditions.
  • Fluorination of Aliphatic Amines: Direct fluorination methods using fluorinating agents can yield Hetaflur from simpler aliphatic amines.
  • Catalytic Processes: Advanced catalytic methods involving transition metals can facilitate the formation of Hetaflur from various starting materials through selective fluorination and coupling reactions.

Hetaflur finds applications across multiple domains:

  • Chemical Synthesis: Utilized as a reagent and solvent in organic synthesis, particularly for reactions requiring fluorination.
  • Material Science: Employed in developing surfactants and emulsifiers due to its surface-active properties.
  • Pharmaceuticals: Investigated for potential use in drug formulation and development due to its biological activity.

Studies investigating the interactions of Hetaflur with biological systems have revealed several key points:

  • Target Interaction Predictions: Computational models predict that Hetaflur may interact with various biological targets, suggesting its potential role in modulating biological pathways .
  • Toxicological Assessments: Preliminary assessments indicate that while Hetaflur has beneficial properties, it may also pose risks such as skin and eye irritation upon exposure .

Hetaflur shares similarities with several other compounds, particularly those within the class of aliphatic amines and fluorinated compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
HexadecylamineC16H35NA long-chain primary amine known for surfactant properties.
CetylamineC16H33NSimilar structure; widely used in personal care products.
TrifluoroacetateC2H3F3O2A fluorinated compound used in organic synthesis; differs structurally but shares reactivity profiles.

Uniqueness of Hetaflur

What sets Hetaflur apart from these similar compounds is its specific combination of a long hydrocarbon chain with a fluorinated functional group. This unique structure enhances its reactivity in specific chemical processes while also imparting distinct biological activities that are not present in all aliphatic amines or fluorinated compounds.

Evolution of Amine Fluorides in Dental Research

Amine fluorides originated in the 1950s through collaborative efforts between GABA International and the University of Zurich. Early studies demonstrated their superiority over inorganic fluorides (e.g., sodium fluoride) due to their surfactant properties, which enable homogeneous adhesion to tooth surfaces and prolonged fluoride release. Hetaflur, a hexadecylamine hydrofluoride (C₁₆H₃₆FN), emerged as a key derivative in this class, optimized for stability and bioavailability.

The foundational work of Mühlemann and Schmid highlighted amine fluorides’ dual mechanism: fluoride ion deposition and anti-enzymatic inhibition of oral pathogens. By the 1960s, hetaflur’s commercial viability was cemented through formulations like Meridol®, which combined it with stannous fluoride for enhanced efficacy.

The synthesis of Hetaflur involves the protonation of primary amines by fluoride-containing acids. Hexadecan-1-amine and (E)-octadec-9-en-1-amine react with hydrofluoric acid to form a dihydrofluoride salt. The reaction proceeds via nucleophilic attack, where the lone electron pair on the amine’s nitrogen atom bonds with hydrogen ions from HF, followed by fluoride ion association [4]. This two-step mechanism ensures the formation of a stable ammonium fluoride complex, as shown in the simplified equation:

$$ \text{RNH}2 + 2\text{HF} \rightarrow \text{RNH}3^+\cdot\text{F}^- + \text{HF}_2^- $$

Fluosilicic acid (H~2~SiF~6~) serves as an alternative fluoride source. Its hexafluorosilicate ion (SiF~6~^2−^) dissociates in aqueous media, releasing fluoride ions that react with amines. However, the presence of silicic acid byproducts necessitates additional purification steps [2]. Comparative studies indicate that HF provides higher fluoride ion availability, leading to faster reaction kinetics, whereas fluosilicic acid offers cost advantages in industrial-scale production [3] [4].

Optimization Strategies for Yield and Purity

Yield and purity in Hetaflur synthesis depend on stoichiometric precision, temperature control, and post-reaction processing. Key optimization strategies include:

  • Stoichiometric Ratios: A 1:2 molar ratio of amine to HF ensures complete protonation and minimizes unreacted starting materials. Excess HF (>10%) increases yield but risks byproduct formation, requiring neutralization with bases like sodium bicarbonate [4].
  • Temperature Modulation: Maintaining temperatures below 40°C prevents amine degradation and HF volatilization. Exothermic reactions are managed through gradual reagent addition and cooling systems [3].
  • Purification Techniques: Recrystallization from ethanol-water mixtures (70:30 v/v) removes silicic acid residues when fluosilicic acid is used. Chromatographic methods, though effective, are less feasible for bulk production due to scalability constraints [2] [4].

The table below summarizes critical parameters for optimizing Hetaflur synthesis:

ParameterOptimal RangeImpact on Yield/Purity
HF Concentration48–52%Maximizes fluoride availability
Reaction Temperature25–40°CBalances kinetics and stability
Solvent SystemEthanol-WaterEnhances crystal formation

Comparative Analysis of Synthesis Routes (Aqueous vs. Anhydrous Conditions)

Hetaflur synthesis routes differ markedly under aqueous and anhydrous conditions:

  • Aqueous Routes: Conducted in water or ethanol-water mixtures, these methods facilitate rapid heat dissipation and simplify downstream processing. However, water competes with amines for protonation, reducing effective fluoride concentration and yielding incomplete reactions (70–85% purity) [3]. Hydrolysis of SiF~6~^2−^ in fluosilicic acid systems further complicates purification [2].
  • Anhydrous Routes: Using dry HF or non-polar solvents (e.g., hexane) improves reaction efficiency by eliminating side reactions with water. Anhydrous HF enables near-quantitative yields (>95%) and higher purity (>98%) but requires specialized equipment to handle its corrosive nature and high vapor pressure [4].

The choice between routes hinges on production scale and infrastructure. Industrial facilities often prefer aqueous methods for safety and cost, while pharmaceutical-grade Hetaflur mandates anhydrous synthesis to meet purity standards [4].

Mechanistic Insights and Byproduct Formation

In aqueous systems, residual water promotes the formation of hydrogen-bonded ion pairs (e.g., H~3~O^+^·F^−^), which slow amine protonation [3]. Anhydrous conditions favor direct amine-HF interactions, minimizing byproducts like ammonium bifluoride (NH~4~HF~2~). Solid-state NMR analyses confirm that anhydrously synthesized Hetaflur exhibits superior crystallinity and thermal stability compared to aqueous-derived samples [4].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

261.28317831 g/mol

Monoisotopic Mass

261.28317831 g/mol

Heavy Atom Count

18

UNII

S58EH61Q1Y

Related CAS

143-27-1 (Parent)
7664-39-3 (Parent)

Other CAS

3151-59-5

Wikipedia

Hetaflur

Use Classification

Cosmetics -> Antiplaque; Oral care

Dates

Last modified: 02-18-2024

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